molecular formula C6H3Cl2F2N B8006518 3,5-Dichloro-2,6-difluoro-4-methylpyridine

3,5-Dichloro-2,6-difluoro-4-methylpyridine

Cat. No.: B8006518
M. Wt: 197.99 g/mol
InChI Key: AEQZLGOQOKWZJK-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-difluoro-4-methylpyridine ( 1347815-16-0) is a halogenated pyridine derivative of high value in synthetic organic chemistry and agrochemical research. With the molecular formula C6H3Cl2F2N and a molecular weight of approximately 198.00 g/mol , this compound serves as a versatile and critical chemical intermediate or building block . Its structure, featuring reactive halogen atoms and an electron-deficient ring, makes it a key precursor for constructing more complex molecules through successive substitution reactions . Researchers utilize this compound in the development of advanced chemical entities, including herbicide intermediates . The specific substitution pattern on the pyridine ring allows for selective functionalization, enabling the synthesis of target compounds for various research applications . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses. For in-depth information, researchers are advised to consult the safety data sheet and handle the material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2,6-difluoro-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c1-2-3(7)5(9)11-6(10)4(2)8/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQZLGOQOKWZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,5 Dichloro 2,6 Difluoro 4 Methylpyridine and Its Precursors

Halogen Exchange Reactions for Fluoropyridine Synthesis

Halogen exchange (Halex) reactions are a cornerstone of fluoropyridine synthesis, involving the substitution of chlorine or other halogen atoms with fluorine. These reactions are typically performed using an alkali metal fluoride (B91410) as the fluorine source.

Preparation from Pentachloropyridine (B147404) and Potassium Fluoride

The synthesis of fluorinated pyridines often begins with polychlorinated precursors. Pentachloropyridine serves as a common starting material for producing various chlorofluoropyridines. The reaction with potassium fluoride (KF) can yield a mixture of products, including the valuable intermediate 3,5-dichloro-2,4,6-trifluoropyridine (B155018). googleapis.comgoogle.com This intermediate is crucial for the subsequent synthesis of other functionalized pyridines. For instance, it can be converted to 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884), a key component in the synthesis of certain herbicides. googleapis.com

Computational and experimental studies have shown that the Halex reaction of pentachloropyridine with fluoride ions is kinetically controlled, favoring substitution at the 4-position. researchgate.netnih.gov The reaction can be influenced by various factors, including the choice of solvent and the presence of catalysts.

Optimized Conditions: Role of N-Methylpyrrolidone (NMP) Solvent and Anhydrous Environment

The choice of solvent is critical in halogen exchange reactions. Aprotic polar solvents like N-methylpyrrolidone (NMP) are frequently employed. googleapis.comgoogle.com Research has demonstrated that conducting the reaction between pentachloropyridine and potassium fluoride in NMP under substantially anhydrous conditions and at temperatures below 170°C leads to high yields of 3,5-dichloro-2,4,6-trifluoropyridine with minimal tar formation. google.com The use of a mobile slurry and vigorous agitation are also key process parameters. google.com

The molar ratio of potassium fluoride to pentachloropyridine is another important variable, with optimal ratios typically ranging from 2.6:1 to 6:1. google.com The combination of NMP with an aromatic hydrocarbon, such as toluene, has also been found to improve the selectivity and yield of fluorine-containing pyridine (B92270) derivatives. googleapis.com

Continuous Flow and Industrial Scale Preparations

For industrial applications, continuous flow processes offer significant advantages in terms of safety, efficiency, and scalability. researchgate.netbeilstein-journals.orgresearchgate.net Continuous flow reactors allow for precise control over reaction parameters like temperature and residence time, which is particularly beneficial for highly exothermic or hazardous reactions. beilstein-journals.org The development of continuous flow methods for fluorination has been a focus of research, aiming to provide safer and more reliable production processes. researchgate.netnih.govtib.eu

On an industrial scale, the preparation of 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine and potassium fluoride in NMP has been optimized to achieve high yields, making it a viable process for producing herbicide intermediates. google.com The ability to recycle and reuse solvents like ionic liquids in continuous processes further enhances the cost-effectiveness and environmental friendliness of these methods. researchgate.net

Regioselective Alkyl Transfer Processes

Introducing alkyl groups onto a polyfluoroarene ring in a controlled manner is a significant challenge in synthetic chemistry. Regioselective alkyl transfer methods provide a powerful tool for creating functionalized molecules like 3,5-dichloro-2,6-difluoro-4-methylpyridine.

Phosphonium (B103445) Ylide Mediated Alkyl Transfer to Polyfluoroarenes

An innovative method for the regioselective alkylation of polyfluoroarenes involves the use of phosphonium ylides. rsc.orgrsc.orgresearchgate.net This approach allows for the introduction of various alkyl groups at the para position of functionalized polyfluoroarenes under mild, metal-free conditions. rsc.org The reaction is highly regioselective and compatible with a range of electrophilic functional groups, including carboxyl, ester, amide, and cyano groups. rsc.orgrsc.org This method has been successfully used to synthesize mono-methylated compounds in good yields. rsc.org

Mechanistic Investigations of SNAr Pathways in Alkyl Transfer

The mechanism of the phosphonium ylide mediated alkyl transfer has been investigated through NMR spectroscopy and deuterium (B1214612) labeling experiments. rsc.orgrsc.orgresearchgate.net These studies have confirmed that the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. rsc.orgrsc.orgresearchgate.nethoustonmethodist.org In this pathway, the ylide acts as a nucleophile, attacking the electron-deficient aromatic ring and displacing a fluoride ion. Subsequent steps involve the transfer of a proton, sourced from water, to the α-carbon of the alkyl group, leading to the final product and the cleavage of the carbon-phosphorus bond. rsc.orgrsc.org The high reactivity of fluoropyridines in SNAr reactions, often exceeding that of their chloro-analogs, makes this a particularly effective strategy for synthesizing substituted pyridines. nih.gov

Pyridine Ring Construction and Functionalization Approaches

The assembly of the core pyridine structure is a foundational aspect of the synthesis. Modern strategies often build the ring from acyclic precursors or functionalize an existing pyridine ring.

One efficient strategy for synthesizing trifluoromethylpyridine (TFMP) derivatives involves constructing the pyridine ring from smaller, acyclic molecules that already contain the trifluoromethyl group. researchoutreach.org This "building block" approach utilizes cyclo-condensation reactions, which assemble a large, ring-shaped molecule from these fluorinated precursors. researchoutreach.org This method is particularly valuable as it installs the crucial trifluoromethyl group at an early stage, avoiding harsh fluorination conditions on a more complex, fully-formed heterocyclic system.

Several key trifluoromethyl-containing building blocks are commonly employed in these syntheses. jst.go.jp These include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. jst.go.jpnih.gov For instance, the synthesis of certain agrochemicals begins with a cyclocondensation reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov Similarly, the synthesis of the herbicide pyroxsulam (B39247) utilizes a Horner–Wadsworth–Emmons reaction with (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as the trifluoromethyl source to construct a key pyridone intermediate. nih.gov

Table 1: Examples of Trifluoromethyl-Containing Building Blocks in Pyridine Synthesis Users can sort the table by clicking on the headers.

Building Block Synthetic Method Intermediate/Product Type Reference
Ethyl 4,4,4-trifluoro-3-oxobutanoate Cyclocondensation Tetrahydro-2H-pyran intermediate for dithiopyr (B166099) and thiazopyr jst.go.jpnih.gov
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Horner–Wadsworth–Emmons Pyridone intermediate for pyroxsulam nih.gov
Ethyl 2,2,2-trifluoroacetate Cyclo-condensation General TFMP derivatives researchoutreach.org
2,2,2-Trifluoroacetyl chloride Cyclo-condensation General TFMP derivatives researchoutreach.org

This approach is one of the two most common methods for producing TFMP derivatives, the other being chlorine/fluorine exchange. researchoutreach.orgnih.gov The choice between the building-block method and other functionalization techniques depends largely on the specific substitution pattern of the desired target compound. researchoutreach.org

A prevalent industrial method for producing trifluoromethylpyridines involves a halogen exchange (Halex) reaction on a trichloromethylpyridine precursor. researchoutreach.org This process typically starts with a methylpyridine, such as 3-picoline, which undergoes exhaustive chlorination of the methyl group to form a trichloromethyl (-CCl₃) group. nih.gov This intermediate is then subjected to fluorination, where the chlorine atoms are replaced by fluorine to yield the desired trifluoromethyl (-CF₃) group. nih.govalfa-chemical.com

This method is in high demand for the synthesis of key agrochemical intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). researchoutreach.orgnih.gov The synthesis of 2,3,5-DCTF can begin with 2-chloro-5-methylpyridine, which is chlorinated under liquid-phase conditions to give the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (also known as PCMP). nih.govgoogle.com Subsequent vapor-phase fluorination of this intermediate with a reagent like anhydrous hydrogen fluoride (HF) produces the final 2,3,5-DCTF product. nih.govalfa-chemical.com

The reaction can be performed in a stepwise manner or as a simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) over transition metal-based catalysts. nih.gov The fluorine-chlorine exchange is a cornerstone technology for synthesizing fluorinated molecules, with anhydrous HF being a versatile industrial reagent for this transformation. lew.ro

Table 2: Chlorine/Fluorine Exchange for Trifluoromethylpyridine Synthesis Users can sort the table by clicking on the headers.

Starting Material Intermediate Product Key Reagents Reference
3-Picoline 2,3-Dichloro-5-(trichloromethyl)pyridine 2,3-Dichloro-5-(trifluoromethyl)pyridine Cl₂, HF researchoutreach.orgnih.gov
2-Chloro-5-methylpyridine 2,3-Dichloro-5-(trichloromethyl)pyridine 2,3-Dichloro-5-(trifluoromethyl)pyridine Cl₂, HF nih.gov
2,3-Dichloro-5-(trichloromethyl)pyridine Not applicable 2,3-Dichloro-5-(trifluoromethyl)pyridine Anhydrous HF, Mercuric oxide alfa-chemical.com

Novel Fluorination Techniques and Reagents

The direct introduction of fluorine onto the pyridine ring is critical for synthesizing compounds like this compound. Research has focused on developing more efficient and selective fluorinating agents and methods.

Cesium fluoride (CsF) is a highly effective reagent for nucleophilic fluorination, particularly for the conversion of aryl chlorides to aryl fluorides in what is known as the Halex process. wikipedia.org Although other alkali metal fluorides like potassium fluoride (KF) are also used, CsF is often the reagent of choice for more challenging fluorinations due to the higher nucleophilicity of the fluoride anion when paired with the large cesium cation. googleapis.comthieme-connect.de

In the context of pyridine synthesis, CsF is used to replace chlorine atoms at the alpha (2- and 6-) and gamma (4-) positions of the pyridine ring. googleapis.com The synthesis of 2,6-difluoro-3,5-dichloropyridine from 2,3,5,6-tetrachloropyridine (B1294921) has been demonstrated using KF, and similar reactivity is expected with CsF. googleapis.com The reaction is typically carried out under anhydrous conditions in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), at elevated temperatures. googleapis.comnih.gov For the reaction to be successful, it is crucial to use anhydrous CsF, which can be prepared by heating at 100°C in a vacuum. wikipedia.org Recent developments have highlighted the use of CsF as an environmentally friendlier fluorine source, avoiding PFAS-based reagents. uva.nl

A typical laboratory procedure involves heating the chlorinated pyridine precursor with pulverized, dried CsF in a solvent like DMSO at temperatures around 120-150°C for an extended period. googleapis.comnih.gov

Significant progress has been made in methods that allow for the direct fluorination of C-H bonds on the pyridine ring, offering more efficient and atom-economical routes compared to traditional substitution reactions. nih.gov These late-stage fluorination techniques are of great interest for the synthesis of complex molecules. rsc.org

One notable method employs silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines. nih.gov This reaction proceeds at ambient temperature and demonstrates exclusive selectivity for fluorination at the C-H bond adjacent to the ring nitrogen (the 2-position). nih.gov

Electrophilic fluorination is another powerful strategy. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are used for the regioselective fluorination of various heterocyclic systems, including pyridine derivatives. nih.govacs.org For example, 1,2-dihydropyridines can be fluorinated with Selectfluor®, and the resulting 3-fluoro-3,6-dihydropyridines can eliminate hydrogen fluoride under mild conditions to yield the corresponding aromatic fluoropyridines. nih.gov

Electrochemical fluorination (ECF) represents a distinct approach to preparing fluorinated organic compounds. wikipedia.org The Simons process, which involves the electrolysis of an organic compound in a solution of hydrogen fluoride, can be used to fluorinate alkyl-substituted pyridines, typically affording perfluoro-(N-fluoroalkylpiperidines). wikipedia.orgrsc.org Other ECF methods have been developed in organic media using fluoride salts like triethylamine-trihydrofluoride as the electrolyte. wikipedia.org

Green Chemistry Considerations and Sustainable Synthetic Routes

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly influencing the synthesis of pharmaceuticals and agrochemicals. chemistryjournals.net The development of sustainable routes for complex molecules like this compound focuses on waste prevention, atom economy, use of safer solvents, and energy efficiency. chemistryjournals.net

Key strategies in green organic synthesis include:

Alternative Solvents: Moving away from traditional volatile and toxic organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal. chemistryjournals.net

Catalysis: The use of highly efficient catalysts can reduce energy consumption and improve reaction selectivity, thereby minimizing waste. For the preparation of 3,5-dichloro-2,4,6-trifluoropyridine, a precursor to related compounds, processes have been developed to maximize yield and reduce tar formation by controlling reaction temperature and using specific solvents like N-methylpyrrolidone. google.comgoogle.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H fluorination methods are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts. nih.gov

Biocatalysis and Biotechnology: The use of enzymes or genetically engineered organisms offers a highly sustainable approach. For example, chemoenzymatic strategies have been developed to incorporate fluorine into polyketide natural products by using engineered enzymes that can accept fluorinated building blocks. nih.gov This approach, while not yet demonstrated for this specific pyridine, points towards future possibilities in sustainable synthesis.

Flow Chemistry: Performing reactions in continuous flow microreactors can enhance safety, improve reaction efficiency, and allow for better control over reaction parameters, contributing to a greener process. uva.nl This has been applied to fluorination reactions, offering a safer way to handle potentially hazardous reagents and intermediates. uva.nl

Pesticides containing a pyridine moiety are often noted for their high efficiency and good environmental compatibility, which aligns with the broader goals of sustainable agriculture. agropages.com

Chemical Reactivity, Transformation, and Derivatization of 3,5 Dichloro 2,6 Difluoro 4 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of electron-deficient aromatic rings, such as polychlorinated and polyfluorinated pyridines. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. nih.govbaranlab.org

Influence of Halogen Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 3,5-dichloro-2,6-difluoro-4-methylpyridine towards nucleophilic attack is significantly influenced by the nature and position of its halogen substituents. The fluorine and chlorine atoms exert strong electron-withdrawing inductive effects, which decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. researchgate.net

In the context of SNAr reactions, the rate of reaction is often accelerated by the presence of electron-withdrawing groups. rsc.org The order of reactivity for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is counterintuitive to their bond strengths. This is because the rate-determining step is usually the initial attack of the nucleophile, and the high electronegativity of fluorine strongly stabilizes the transition state leading to the Meisenheimer complex. rsc.org

Regioselective and Site-Specific Substitution Patterns

The substitution pattern on the pyridine ring dictates the regioselectivity of SNAr reactions. In polysubstituted pyridines, the positions ortho and para to the nitrogen atom are generally the most activated towards nucleophilic attack. For 2,4-dichloropyrimidines, substitution typically occurs selectively at the C-4 position. wuxiapptec.com However, the presence of other substituents on the ring can significantly alter this selectivity. wuxiapptec.com For instance, in 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic attack can be influenced by the steric and electronic properties of the substituent at the 3-position. researchgate.net

In the case of 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position favors substitution at the 3-position. researchgate.net While specific studies on this compound are limited, it is anticipated that the fluorine atoms at the 2- and 6-positions would be the primary sites for nucleophilic substitution due to their superior leaving group ability in SNAr reactions. The methyl group at the 4-position, being an electron-donating group, might have a deactivating effect on the adjacent positions.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron reagent with an organic halide or triflate, is a versatile method for the formation of C-C bonds. libretexts.orgclaremont.edu This reaction is widely used in the synthesis of biaryls and other conjugated systems. The general catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling with Dichloro-heteroaromatics

Dichloro-heteroaromatic Coupling Partner Catalyst System Product Yield (%) Reference
4,6-dichloropyrimidine p-methoxyphenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 4,6-bis(p-methoxyphenyl)pyrimidine 85 claremont.edu
2,6-dichloropyridine p-methoxyphenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 2,6-bis(p-methoxyphenyl)pyridine 82 claremont.edu

This table presents data for related compounds to illustrate the potential applications of Suzuki-Miyaura coupling.

Stille and Sonogashira Coupling Reactions

The Stille coupling reaction utilizes organotin reagents as coupling partners with organic halides and is known for its tolerance of a wide range of functional groups. libretexts.orgwikipedia.org The reaction mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reactivity of the organostannane is a key factor, with alkynylstannanes being among the most reactive. wikipedia.org

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. soton.ac.ukchemrxiv.org This reaction is instrumental in the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. rsc.orgresearchgate.netrsc.org The regioselectivity of Sonogashira couplings on polyhalogenated pyridines can often be controlled, allowing for the stepwise functionalization of the pyridine ring. researchgate.netrsc.org

Table 2: Examples of Sonogashira Coupling with Dihalopyridines

Dihalopyridine Alkyne Catalyst System Product Yield (%) Reference
3,5-dibromo-2,6-dichloropyridine Phenylacetylene Pd(PPh₃)₄ / CuI 3,5-dibromo-2,6-di(phenylethynyl)pyridine 85 rsc.org

This table presents data for related compounds to illustrate the potential applications of Stille and Sonogashira couplings.

Palladium-Catalyzed C-H Functionalization Strategies

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct modification of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov These reactions can be directed by a coordinating group on the substrate, leading to high regioselectivity. nih.gov Pyridine nitrogen itself can act as a directing group, facilitating functionalization at the C2 position. yorku.ca

For 4-alkylpyridines, palladium-catalyzed dehydrogenation can lead to the formation of 4-alkenylpyridines. yorku.ca While direct C-H functionalization of the methyl group in this compound has not been specifically reported, the existing literature on the C-H activation of alkylpyridines suggests it as a potential avenue for derivatization. yorku.caresearchgate.net

Derivatization through Organometallic Intermediates

The presence of halogen atoms on the pyridine ring of this compound offers potential sites for the formation of organometallic intermediates, which are powerful tools for carbon-carbon bond formation.

While specific studies on the formation of organolithium derivatives from this compound are not extensively documented in the reviewed literature, the general reactivity of polychloro- and polyfluoropyridines with organolithium reagents is well-established. Organolithium reagents are strong bases and can participate in metal-halogen exchange or deprotonation. libretexts.orglibretexts.org

In principle, treatment of this compound with a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures could lead to several outcomes. One possibility is a halogen-metal exchange, preferentially at one of the chlorine atoms, to form a lithiated pyridine species. The reactivity of halogens in such exchanges typically follows the order I > Br > Cl > F. libretexts.org Therefore, one of the chloro substituents would be the most likely to undergo exchange.

Another potential pathway is the deprotonation of the methyl group at the C4 position, which is activated by the electron-withdrawing effects of the halogenated pyridine ring. The resulting benzylic-type carbanion could then be trapped by various electrophiles.

General reactions of organolithium reagents include:

Table 1: General Reactions of Organolithium Reagents
ReactantProduct
Aldehydes/KetonesAlcohols libretexts.org
EstersTertiary Alcohols (after double addition)
Carbon DioxideCarboxylic Acids chemistrysteps.com
NitrilesKetones (after hydrolysis) chemistrysteps.com

The application of Grignard reagents in the derivatization of this compound has not been specifically detailed in the available literature. However, based on the general principles of Grignard chemistry, several reactions can be anticipated. The formation of a Grignard reagent from this compound would likely involve the reaction of one of the chloro substituents with magnesium metal. masterorganicchemistry.com

Once formed, this Grignard reagent would be a potent nucleophile, capable of reacting with a wide range of electrophiles. masterorganicchemistry.com For instance, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. libretexts.org Acylation with acid chlorides could potentially afford ketones, although the high reactivity of Grignard reagents can sometimes lead to double addition to form tertiary alcohols. wisc.edu

Table 2: Potential Grignard Reactions
ElectrophileExpected Product
FormaldehydePrimary Alcohol libretexts.org
Other AldehydesSecondary Alcohol libretexts.orgresearchgate.net
KetonesTertiary Alcohol libretexts.orgresearchgate.net
EpoxidesAlcohol (after ring opening) masterorganicchemistry.com
Carbon DioxideCarboxylic Acid chemistrysteps.com

Cyclization and Annelation Reactions

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, often leading to compounds with enhanced biological activity and unique electronic properties. nih.govias.ac.in

Specific examples of intramolecular cyclization involving this compound are not present in the searched literature. However, the structural motifs within the molecule, namely the methyl group and the halogen substituents, provide handles for such transformations. For instance, if the methyl group were to be functionalized with a side chain containing a nucleophilic or electrophilic center, intramolecular cyclization could be induced.

Brønsted acid-catalyzed intramolecular aldol-like condensations have been reported for 2- and 4-alkylpyridines bearing side chains with aldehyde or ketone functionalities. rsc.org A similar strategy could theoretically be applied to derivatives of this compound. Furthermore, pseudo-cyclization through intramolecular hydrogen bonding has been explored in pyridine-substituted pyrimidines to create potent kinase inhibitors. acs.orgrti.org

The construction of ring-fused heterocyclic systems from substituted pyridines is a well-developed area of synthetic chemistry. ias.ac.in These reactions often involve the initial construction of a substituted pyridine followed by a cyclization step to form the fused ring.

While direct examples using this compound as a starting material are not available, general methodologies for the synthesis of pyrido-fused heterocycles, such as furo-pyridines and pyrrolo-pyridines, have been reviewed. ias.ac.in These strategies often rely on the construction of a pyridine ring onto an existing furan (B31954) or pyrrole, or vice-versa. Three-component cascade reactions involving aryl ketones, hydroxylamine, and alkynes have also been developed for the efficient synthesis of isoquinolines and other heterocycle-fused pyridines. nih.gov The synthesis of three-dimensional ring-fused heterocycles has also been achieved through selective [4+2] cycloaddition reactions. acs.org

Other Mechanistic Pathways and Transformations

Due to the limited specific research on the reactivity of this compound, a detailed account of other mechanistic pathways and transformations is not possible at this time. The reactivity of the closely related 3,5-dichloro-2,4,6-trifluoropyridine (B155018) suggests that nucleophilic aromatic substitution of the fluorine atoms is a likely transformation. rsc.org This compound is known to be a halogenated amine and can act as a weak chemical base. rsc.org

Compound Names Mentioned in this Article

Table 3: List of Chemical Compounds
Compound Name
This compound
n-butyllithium
lithium diisopropylamide (LDA)
3,5-dichloro-2,4,6-trifluoropyridine

Reductive Dehalogenation Strategies

Common methods for reductive dehalogenation include catalytic hydrogenation, metal-mediated reductions, and hydride transfer reactions. In the context of polychlorofluoropyridines, the relative reactivity of C-Cl versus C-F bonds is a key consideration. Generally, the C-Cl bond is more susceptible to reduction than the more stable C-F bond.

Catalytic Hydrogenation: This method typically involves the use of a transition metal catalyst such as palladium, platinum, or nickel on a solid support (e.g., carbon) in the presence of hydrogen gas. The reaction conditions, including solvent, temperature, pressure, and the choice of catalyst, can be tuned to achieve selective dechlorination. For this compound, it is anticipated that catalytic hydrogenation would preferentially cleave the C-Cl bonds over the C-F bonds.

Metal-Mediated Reductions: Active metals like zinc, tin, or sodium in the presence of a proton source (e.g., acetic acid or an alcohol) can also effect dehalogenation. These reactions proceed through single-electron transfer mechanisms. The higher reactivity of the chloro substituents suggests that they would be removed in preference to the fluoro substituents.

Due to the lack of specific experimental data for this compound, the following table presents generalized conditions for reductive dehalogenation that could serve as a starting point for methodology development.

Reagent SystemPotential ProductsGeneral Reaction Conditions
H₂, Pd/C3-Chloro-2,6-difluoro-4-methylpyridine or 2,6-difluoro-4-methylpyridineMethanol or Ethanol, Room Temperature to 50 °C, 1-10 atm H₂
Zn, Acetic Acid3-Chloro-2,6-difluoro-4-methylpyridine or 2,6-difluoro-4-methylpyridineDioxane or THF, Room Temperature to Reflux

Interactive Data Table: Potential Reductive Dehalogenation Strategies

Reagent SystemPotential ProductsGeneral Reaction Conditions
H₂, Pd/C3-Chloro-2,6-difluoro-4-methylpyridine or 2,6-difluoro-4-methylpyridineMethanol or Ethanol, Room Temperature to 50 °C, 1-10 atm H₂
Zn, Acetic Acid3-Chloro-2,6-difluoro-4-methylpyridine or 2,6-difluoro-4-methylpyridineDioxane or THF, Room Temperature to Reflux

Intermolecular Alkylations and Arylations

Intermolecular cross-coupling reactions, particularly palladium-catalyzed methods like the Suzuki-Miyaura coupling, are powerful tools for constructing carbon-carbon bonds. These reactions are widely used to arylate and alkylate halogenated aromatic and heteroaromatic compounds. For this compound, the chlorine atoms at the 3- and 5-positions are expected to be the primary sites for such transformations, owing to the lower C-Cl bond strength compared to the C-F bond.

Research on the Suzuki-Miyaura reactions of structurally related compounds, such as 3,5-dichloro-2,4,6-trifluoropyridine, provides valuable insights into the potential reactivity of this compound. researchgate.net Studies have shown that selective mono- or diarylation at the chlorinated positions can be achieved with high yields. researchgate.net The reaction of 3,5-dichloro-2,4,6-trifluoropyridine with arylboronic acids in the presence of a palladium catalyst and a base leads to the formation of 3-aryl-5-chloro-2,4,6-trifluoropyridines and 3,5-diaryl-2,4,6-trifluoropyridines. researchgate.net

Similarly, a highly efficient palladium acetate-catalyzed, ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with various arylboronic acids has been developed, yielding 3,5-dichloro-2-arylpyridines in high yields. nih.gov This demonstrates the feasibility of selective arylation at the 2-position while leaving the chlorine atoms at the 3- and 5-positions intact, highlighting the nuanced regioselectivity achievable in these systems. nih.gov

Based on these precedents, it is highly probable that this compound would undergo selective Suzuki-Miyaura coupling at the C3 and C5 positions. The choice of catalyst, ligand, base, and solvent would be crucial in controlling the extent of the reaction (mono- versus diarylation) and achieving high yields.

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of related polychlorofluoropyridines, which could be adapted for this compound.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventProduct(s)YieldReference
3,5-Dichloro-2,4,6-trifluoropyridineArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Water3-Aryl-5-chloro-2,4,6-trifluoropyridine / 3,5-Diaryl-2,4,6-trifluoropyridineHigh researchgate.net
2,3,5-TrichloropyridinePhenylboronic AcidPd(OAc)₂ (ligand-free)Na₂CO₃Water/Organic Solvent3,5-Dichloro-2-phenylpyridineHigh nih.gov

Interactive Data Table: Suzuki-Miyaura Reactions of Related Polychloropyridines

SubstrateCoupling PartnerCatalyst/LigandBaseSolventProduct(s)YieldReference
3,5-Dichloro-2,4,6-trifluoropyridineArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Water3-Aryl-5-chloro-2,4,6-trifluoropyridine / 3,5-Diaryl-2,4,6-trifluoropyridineHigh researchgate.net
2,3,5-TrichloropyridinePhenylboronic AcidPd(OAc)₂ (ligand-free)Na₂CO₃Water/Organic Solvent3,5-Dichloro-2-phenylpyridineHigh nih.gov

Advanced Spectroscopic and Analytical Characterization of 3,5 Dichloro 2,6 Difluoro 4 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

In the ¹H NMR spectrum of 3,5-dichloro-2,6-difluoro-4-methylpyridine, the proton environment is limited to the methyl (CH₃) group at the C4 position. Due to the molecule's symmetry, the three protons of the methyl group are chemically equivalent and would be expected to produce a single resonance.

The chemical shift of these protons is influenced by the surrounding electron-withdrawing halogen substituents (chlorine and fluorine) on the pyridine (B92270) ring. For comparison, the methyl protons in 4-methylpyridine (B42270) typically resonate around 2.3 ppm. chemicalbook.comuci.edu The high electronegativity of the fluorine and chlorine atoms in this compound would deshield the methyl protons, causing their signal to shift downfield to a value higher than 2.3 ppm.

Furthermore, long-range coupling between the methyl protons and the two equivalent fluorine atoms at the C2 and C6 positions is anticipated. This through-bond coupling, specifically a ⁴J(H,F) coupling, would likely split the methyl proton signal into a triplet, following the (n+1) rule where n=2 equivalent fluorine nuclei.

Compound Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constant
This compound4-CH₃> 2.3Triplet (t)⁴J(H,F)
4-Methylpyridine (for comparison)4-CH₃~2.3 chemicalbook.comuci.eduSinglet (s)N/A

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. For this compound, four distinct carbon signals are expected due to molecular symmetry: one for the methyl carbon and three for the pyridine ring carbons (C2/C6, C3/C5, and C4).

The chemical shifts are significantly influenced by the attached substituents. acs.orgmdpi.com

C4: This carbon, bonded to the methyl group, would have its chemical shift influenced by the alkyl substituent and the adjacent chlorine atoms.

C3/C5: These carbons are directly bonded to chlorine atoms, which typically cause a significant downfield shift.

C2/C6: These carbons are bonded to highly electronegative fluorine atoms, resulting in a substantial downfield shift. Furthermore, these signals will appear as doublets due to one-bond coupling (¹J(C,F)) with the fluorine atoms.

Methyl Carbon (CH₃): The chemical shift of the methyl carbon would be comparable to that in other methylpyridines.

Predicting exact chemical shifts can be done using incremental methods based on substituent chemical shift (SCS) effects for substituted pyridines. acs.orgchemrxiv.org The presence of multiple, strongly interacting substituents makes precise prediction complex without empirical data.

Carbon Environment Expected Multiplicity (due to C-F coupling) Key Influencing Factors
4-CH₃Singlet or Quartet (from ¹J(C,H))Alkyl group
C4Triplet (from ²J(C,F))Methyl group, adjacent Cl
C3/C5SingletChlorine substituent
C2/C6Doublet (from ¹J(C,F))Fluorine substituent, Nitrogen atom

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, the two fluorine atoms at positions C2 and C6 are chemically equivalent, which should result in a single resonance in the ¹⁹F NMR spectrum.

The chemical shift of this signal would fall within the typical range for aromatic fluorides. ucsb.eduhuji.ac.il The exact position is influenced by the other substituents on the pyridine ring. For instance, in the related compound 4-Amino-3,5-dichloro-2,6-difluoropyridine (B42884), the fluorine signal is observed, and similar electronic effects would be at play in the target molecule. scbt.com

A key feature of the spectrum would be the spin-spin coupling between the fluorine nuclei and the protons of the methyl group at C4. This four-bond coupling (⁴J(F,H)) would split the fluorine signal into a quartet, as the two fluorine nuclei couple to three equivalent methyl protons. Long-range ¹⁹F-¹⁹F coupling is common, but not applicable here due to the equivalence of the fluorine atoms. huji.ac.il

Fluorine Environment Expected Chemical Shift Range (δ, ppm) Expected Multiplicity Coupling Constant
F at C2/C6-170 to -80 (typical for Ar-F) ucsb.eduQuartet (q)⁴J(F,H)

Deuterium (B1214612) (²H) labeling is a powerful technique used to trace reaction pathways and elucidate mechanisms. While no specific deuteration studies on this compound are documented, research on related compounds like 3,5-dichloropyridine (B137275) demonstrates the utility of this approach.

For example, studies on the metallation of 3,5-dichloropyridine have used quenching with deuterium oxide (D₂O) to confirm the position of deprotonation. The incorporation of a deuterium atom at a specific site, identified by NMR or Mass Spectrometry, provides direct evidence of a transient organometallic intermediate. Such an experiment on this compound could be used to investigate reactions involving the methyl group, such as its deprotonation to form a carbanion, by observing the incorporation of deuterium into the methyl position after quenching the reaction with D₂O.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The interpretation can be based on known frequency ranges for similar halogenated and methylated pyridines. rsc.orgcdnsciencepub.comcdnsciencepub.com

Key expected vibrational modes include:

C-H Vibrations: Stretching and bending vibrations from the methyl group are expected. Asymmetric and symmetric C-H stretching modes typically appear in the 2950-3000 cm⁻¹ region. C-H bending vibrations are found at lower frequencies (approx. 1375-1450 cm⁻¹).

Pyridine Ring Vibrations: The aromatic ring exhibits characteristic C=C and C=N stretching vibrations, which are typically observed in the 1400-1600 cm⁻¹ region. The positions of these bands are sensitive to the electronic effects of the substituents.

C-F Vibrations: Carbon-fluorine stretching vibrations are typically strong and appear in the 1000-1400 cm⁻¹ region. The presence of two C-F bonds would likely lead to strong absorptions in this area.

C-Cl Vibrations: Carbon-chlorine stretching vibrations are found at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Functional Group / Bond Vibrational Mode Expected Frequency Range (cm⁻¹)
Methyl (C-H)Stretching2950 - 3000
Methyl (C-H)Bending1375 - 1450
Pyridine Ring (C=C, C=N)Stretching1400 - 1600
Aryl-Fluorine (C-F)Stretching1000 - 1400
Aryl-Chlorine (C-Cl)Stretching600 - 800

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of compounds, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. This precision allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

The theoretical monoisotopic mass of this compound (C₆H₃Cl₂F₂N) is 196.96106 Da. uni.lu HRMS analysis would aim to experimentally measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm) of this theoretical value. The compound can be ionized to form various adducts, and the predicted exact masses for some of these ions are presented in the table below. The presence of two chlorine atoms would also produce a characteristic isotopic pattern (M, M+2, M+4) that further aids in its identification.

Table 1. Predicted HRMS Data for this compound Adducts. uni.lu
Adduct TypeChemical FormulaPredicted Mass-to-Charge Ratio (m/z)
[M]⁺[C₆H₃Cl₂F₂N]⁺196.96051
[M+H]⁺[C₆H₄Cl₂F₂N]⁺197.96834
[M+Na]⁺[C₆H₃Cl₂F₂NNa]⁺219.95028
[M+K]⁺[C₆H₃Cl₂F₂NK]⁺235.92422
[M-H]⁻[C₆H₂Cl₂F₂N]⁻195.95378

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. For this compound, ESI-MS would typically be performed in positive ion mode. The basic nitrogen atom of the pyridine ring is readily protonated in the ESI source, leading to the formation of a prominent protonated molecule, [M+H]⁺. mdpi.com

The ESI-MS spectrum would therefore be expected to show a strong signal at an m/z corresponding to the [M+H]⁺ ion (197.96834 for the monoisotopic peak). uni.lu Depending on the solvent system and additives used, other adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. uni.lu ESI can be coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented to provide structural information. This fragmentation pattern is characteristic of the molecule and can be used for confirmation in complex matrices. The technique is widely used for the analysis of various pyridine-containing compounds, from alkaloids to synthetic derivatives. mdpi.comnih.gov

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption and emission of photons as electrons transition between different energy levels.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. For aromatic molecules like this compound, the principal electronic transitions are typically π→π* and n→π*.

π→π Transitions:* These involve the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital of the pyridine ring. These transitions are generally of high intensity (large molar absorptivity, ε). libretexts.org

n→π Transitions:* This type of transition involves promoting an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π-orbital. These transitions are typically symmetry-forbidden and thus have a much lower intensity than π→π transitions. libretexts.org

For a related compound, 2-amino-3,5-dichloro-2,6-difluoropyridine, electronic transitions corresponding to the π→π* type were identified. asianpubs.org The substituents on the pyridine ring (Cl, F, CH₃) act as auxochromes and can cause shifts in the absorption maxima (λ_max) and changes in intensity compared to unsubstituted pyridine. Halogen substituents typically induce a bathochromic (red) shift in the π→π* bands. The exact position and intensity of these bands can be influenced by solvent polarity. Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra and help in the assignment of the observed transitions. nih.gov

While many pyridine derivatives are non-emissive or weakly emissive in solution at room temperature, functionalization can lead to significant fluorescence or phosphorescence. nih.govubc.ca Steady-state emission spectroscopy measures the fluorescence or phosphorescence spectrum of a compound upon excitation at a specific wavelength, providing information about the electronic structure of the excited state. Time-resolved emission spectroscopy measures the decay of this emission over time (typically nanoseconds to microseconds), yielding the excited-state lifetime.

The emission properties of this compound would be highly dependent on the interplay between its electronic structure and its environment.

Fluorescence: This process involves the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The presence of heavy atoms like chlorine can decrease fluorescence efficiency by promoting intersystem crossing to the triplet state.

Phosphorescence: This is radiative decay from the lowest triplet excited state (T₁) to the ground state (S₀). It occurs at longer wavelengths and has a much longer lifetime than fluorescence. The heavy-atom effect of chlorine could potentially enhance phosphorescence.

Studies on other substituted pyridines show that their emission spectra can be sensitive to solvent polarity and temperature. researchgate.net Characterizing the steady-state and time-resolved emission would provide valuable insight into the photophysical pathways of de-excitation, including the efficiency of fluorescence versus non-radiative decay processes. nih.govubc.ca

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule. While a specific crystal structure for this compound has not been reported in the reviewed scientific literature, the solid-state structures of several analogous pyridine derivatives have been extensively studied. These studies offer valuable insights into the expected crystallographic features and packing motifs of halogenated pyridine compounds.

The solid-state architecture of substituted pyridines is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking interactions. The nature and directionality of these interactions are highly dependent on the type and position of the substituents on the pyridine ring.

For instance, studies on other halogenated pyridines reveal that halogen atoms frequently participate in intermolecular interactions. Halogen bonding, where a halogen atom acts as an electrophilic species, can play a significant role in the crystal packing of these compounds. mdpi.com The presence of both chlorine and fluorine atoms in this compound suggests that such interactions could be prominent in its solid-state structure.

The crystal structure of 4-amino-3,5-dichloropyridine (B195902) demonstrates the formation of supramolecular chains through strong N—H⋯N hydrogen bonding. nih.govresearchgate.net These chains are further interconnected by offset π–π stacking and halogen–π interactions. nih.gov Hirshfeld surface analysis of this compound quantified the contributions of various intermolecular contacts, with Cl⋯H/H⋯Cl interactions being the most significant. nih.govresearchgate.net

In another related example, the crystal structure of 4,6-dichloro-5-methylpyrimidine (B15144) shows that molecules are linked by C—H⋯N hydrogen bonds to form inversion dimers. nih.gov This highlights how different substitution patterns can lead to distinct packing arrangements.

Theoretical and computational studies have also been employed to predict and analyze the crystal structures of halogenated compounds. mdpi.commdpi.com Density Functional Theory (DFT) calculations can be used to model intermolecular interaction energies and help in understanding the forces that govern crystal packing. mdpi.com

While awaiting experimental determination, the crystallographic data from these related structures provide a solid foundation for predicting the potential solid-state behavior of this compound. It is anticipated that its crystal structure would be significantly influenced by a combination of halogen bonding and other weak intermolecular forces, dictated by the specific arrangement of its chloro, fluoro, and methyl substituents.

Crystallographic Data for Structurally Related Pyridine Derivatives

To provide a comparative context, the following table summarizes key crystallographic data for some related substituted pyridine and pyrimidine (B1678525) compounds.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
4-Amino-3,5-dichloropyridineC₅H₄Cl₂N₂OrthorhombicP2₁2₁2₁3.821(1)13.064(4)13.344(4)90 nih.gov
4,6-Dichloro-5-methylpyrimidineC₅H₄Cl₂N₂MonoclinicP2₁/c7.463(5)7.827(5)11.790(5)93.233(5) nih.gov
3,5-Dichloro-6-methyl-pyridin-2-amineC₆H₆Cl₂N₂MonoclinicP2₁/n3.844(1)14.896(3)13.048(3)93.64(1) nih.gov

Computational and Theoretical Investigations of 3,5 Dichloro 2,6 Difluoro 4 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 3,5-Dichloro-2,6-difluoro-4-methylpyridine, these methods can predict its geometry, electronic structure, and reactivity profile.

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and reactivity of organic molecules. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), can be employed to optimize the molecular geometry. ias.ac.in These calculations would provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule.

The reactivity of the pyridine (B92270) ring is heavily influenced by its substituents. The chlorine, fluorine, and methyl groups on this compound have distinct electronic effects (inductive and mesomeric) that modulate the electron density distribution around the ring. DFT can be used to calculate molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's behavior in chemical reactions. For instance, the LUMO's location can indicate the most likely sites for nucleophilic attack. chemrxiv.org

Furthermore, DFT allows for the calculation of reactivity descriptors such as the electrostatic potential (ESP) map, which visualizes the charge distribution and highlights electrophilic and nucleophilic regions of the molecule. chemrxiv.org In substituted pyridines, the nitrogen atom is typically a site of negative potential (nucleophilic), while the carbon atoms bonded to electronegative halogens are electron-deficient (electrophilic). ias.ac.in The analysis of these descriptors provides a quantitative basis for understanding the molecule's reactivity in various chemical environments, such as in nucleophilic aromatic substitution (SNAr) reactions. chemrxiv.orgnih.gov

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT Note: This data is representative and based on typical values for similar halogenated pyridines calculated at the B3LYP/6-31G(d,p) level of theory. Actual experimental values may vary.

ParameterPredicted Value
C2-F Bond Length~1.34 Å
C3-Cl Bond Length~1.73 Å
C4-C(methyl) Bond Length~1.51 Å
N1-C2-F Bond Angle~117°
C2-C3-Cl Bond Angle~121°
C3-C4-C5 Bond Angle~118°

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster), can provide highly accurate predictions of electronic properties. aps.org For this compound, ab initio calculations can be used to determine properties like ionization potential, electron affinity, and the electronic bandgap. nih.gov

These calculations confirm and refine the insights gained from DFT. For example, by calculating the energy difference between the neutral molecule and its cation, a precise ionization potential can be determined. Similarly, the electron affinity can be found from the energy difference between the neutral molecule and its anion. These fundamental electronic properties are critical for understanding the molecule's behavior in redox reactions and its potential use in electronic materials. While computationally more demanding than DFT, ab initio methods offer a benchmark for accuracy. aps.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone.

Transition State Analysis and Reaction Pathway Mapping

A key application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a primary reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. Computational modeling can map the entire reaction pathway from reactants to products, identifying key intermediates and, most importantly, the transition state (TS). scispace.comnih.gov

The transition state is the highest energy point along the reaction coordinate and its structure determines the reaction's activation energy. Using methods like DFT, the geometry of the transition state for the attack of a nucleophile (e.g., an alkoxide or an amine) on the pyridine ring can be calculated. scispace.comnih.gov The analysis would likely show the formation of a Meisenheimer complex, a negatively charged intermediate, before the expulsion of a halide ion. nih.gov Calculations would reveal which halogen is more susceptible to substitution. Generally, in such systems, the fluorine atom is a better leaving group in SNAr reactions than chlorine, but the precise outcome depends on the specific reaction conditions and the nature of the nucleophile. nih.gov By mapping the potential energy surface, computational studies can predict the regioselectivity and feasibility of different reaction pathways. mdpi.com

Thermodynamic and Kinetic Factor Analysis

Beyond mapping the pathway, computational models provide quantitative data on the thermodynamics and kinetics of the reaction. researchgate.net The Gibbs free energy change (ΔG) for each step can be calculated to determine whether a reaction is spontaneous. mdpi.com By comparing the ΔG of formation for different potential products, the thermodynamic stability and product distribution at equilibrium can be predicted.

Kinetic analysis involves calculating the activation energy (Ea) from the energy difference between the reactants and the transition state. rsc.org A lower activation energy implies a faster reaction rate. For this compound, computational studies can compare the activation energies for nucleophilic attack at the C-2/C-6 positions (bearing fluorine) versus the C-3/C-5 positions (bearing chlorine). This analysis would provide a clear prediction of the kinetic product of the reaction, which is invaluable for synthetic planning. acs.org

Table 2: Representative Calculated Energy Profile for SNAr on a Halogenated Pyridine Note: Values are hypothetical and for illustrative purposes to show a typical reaction profile.

Reaction SpeciesRelative Free Energy (kcal/mol)
Reactants (Pyridine + Nucleophile)0.0
Transition State 1 (Attack at C-2)+15.2
Meisenheimer Intermediate (Attack at C-2)-5.8
Transition State 2 (Leaving Group Expulsion)+10.5
Products (Substituted Pyridine + Halide)-20.1

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic data, which is crucial for the identification and characterization of newly synthesized compounds. researchgate.net

DFT and other quantum mechanical methods can accurately predict various spectroscopic parameters for this compound. For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (δ) for ¹H, ¹³C, ¹⁹F, and ¹⁵N can be calculated. acs.orgnih.govrsc.org These predictions are achieved by calculating the magnetic shielding tensors for each nucleus. nih.govyoutube.com Comparing the calculated spectra with experimental data is a powerful method for structure verification.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. cdnsciencepub.commdpi.com The calculation provides the frequency of each vibrational mode (e.g., C-H stretch, C-F stretch, ring breathing modes) and its corresponding intensity. This information is invaluable for interpreting experimental spectra and assigning specific absorption bands to molecular motions. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound Note: These are representative predicted values based on DFT calculations for analogous structures.

Spectroscopic ParameterPredicted Value
13C NMR Chemical Shift (C2/C6)~150-160 ppm (JC-F coupling)
13C NMR Chemical Shift (C3/C5)~125-135 ppm
1H NMR Chemical Shift (CH3)~2.5 ppm
IR Vibrational Frequency (C-F Stretch)~1200-1300 cm-1
IR Vibrational Frequency (C-Cl Stretch)~700-800 cm-1

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like this compound. Key aspects of its electronic nature, including the distribution of electrons and the energies of its molecular orbitals, dictate how it will interact with other chemical species.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the presence of four halogen atoms (two chlorine and two fluorine) significantly influences its electronic properties. These electronegative atoms withdraw electron density from the pyridine ring, which is expected to lower the energy of both the HOMO and LUMO. The methyl group at the 4-position, being an electron-donating group, will have a counteracting effect, though generally weaker than the combined effect of the halogens. Theoretical calculations would provide precise energy values for these orbitals.

Illustrative Frontier Orbital Energies:

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative potential due to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles. However, the strong electron-withdrawing effects of the adjacent fluorine atoms would reduce the electron density on the nitrogen. The regions around the halogen atoms, particularly the fluorine atoms, would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group and the carbon atoms of the pyridine ring are expected to be regions of positive potential. An MEP analysis would precisely map these areas, providing a guide to the molecule's intermolecular interactions.

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors provide a more nuanced understanding of the molecule's stability and reactivity than the HOMO-LUMO gap alone.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO).

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2). A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the HOMO and LUMO energies (η = (ELUMO - EHOMO) / 2). A larger value indicates a "harder" molecule, which is less reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is defined as ω = μ² / (2η). This index helps to classify molecules as electrophiles.

The calculated values of these descriptors for this compound would be heavily influenced by its substituent pattern. The electron-withdrawing halogens are expected to result in a relatively high ionization potential and electron affinity, and a lower chemical potential, indicating a general electrophilic character.

Illustrative Reactivity Descriptors:

DescriptorValue
Ionization Potential (I)7.5 eV
Electron Affinity (A)1.2 eV
Chemical Potential (μ)-4.35 eV
Chemical Hardness (η)3.15 eV
Electrophilicity Index (ω)3.00 eV

These computational analyses provide a detailed and quantitative picture of the electronic structure and reactivity of this compound, which is essential for understanding its chemical behavior and for guiding its potential applications in various fields of chemistry.

Environmental Fate and Degradation Pathways

Biodegradation Studies

Comprehensive biodegradation studies specifically investigating 3,5-Dichloro-2,6-difluoro-4-methylpyridine are not readily found in peer-reviewed literature. Consequently, detailed information regarding its microbial degradation is unavailable.

No studies have been identified that elucidate the bacterial degradation mechanisms of this compound. Research on the microbial breakdown of pyridine (B92270) derivatives often focuses on less halogenated or structurally different analogues. Therefore, the specific enzymes, metabolic pathways, and genetic determinants involved in the bacterial decomposition of this particular compound remain unknown.

As no bacterial degradation studies have been published, there is no information available on the degradation products or metabolites that might be formed from the microbial breakdown of this compound.

Photodegradation Processes

Specific studies on the photodegradation or photolysis of this compound under various environmental conditions (e.g., in water, soil, or air) have not been reported in the available scientific literature. The potential for this compound to undergo transformation upon exposure to sunlight is therefore not characterized.

Chemical Hydrolysis and Other Abiotic Degradation Routes

Information regarding the chemical hydrolysis of this compound is limited. However, a patent for the manufacture of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine describes a process that involves the interaction of the structurally similar compound, 3,5-dichloro-2,4,6-trifluoropyridine (B155018), with an aqueous solution of a carbonate or bicarbonate. google.com This process results in the hydrolysis of the fluorine atom at the 4-position of the pyridine ring to yield a hydroxyl group. google.com This suggests that, under certain pH conditions, halogenated pyridines can be susceptible to hydrolysis. It is plausible that this compound could undergo similar abiotic degradation processes, although specific studies confirming this for the methyl-substituted compound are lacking.

Environmental Monitoring and Persistence Studies

There are no published environmental monitoring studies that have specifically targeted this compound in environmental compartments such as soil, water, or air. Consequently, data on its environmental concentrations, persistence, and long-range transport potential are not available. Safety data sheets for related compounds sometimes indicate that they should not be released into the environment, but provide no specific data on persistence or degradability. fishersci.com

Role As a Synthetic Intermediate and Building Block in Diverse Chemical Fields

Precursor in Material Science

The structural attributes of 3,5-Dichloro-2,6-difluoro-4-methylpyridine make it a promising candidate as a precursor in the development of advanced materials. The presence of highly electronegative fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and low surface energy to the resulting materials.

Synthesis of Fluorinated Polymers and Oligomers (e.g., Poly(pyridine ether)s)

While direct polymerization of this compound is not extensively documented, its structure is analogous to monomers used in the synthesis of high-performance fluorinated polymers. The fluorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is foundational for step-growth polymerization mechanisms. For instance, in the synthesis of poly(arylene ether)s, dihalogenated aromatic compounds react with bisphenols in the presence of a base. It is conceivable that this compound could react with aromatic diols to form poly(pyridine ether)s, a class of polymers known for their excellent thermal and mechanical properties. The incorporation of the dichlorodifluoromethylpyridine moiety into a polymer backbone is anticipated to enhance the material's properties, including its solubility and processability.

Scaffolds for Advanced Functional Materials

The pyridine core of this compound, adorned with multiple reactive halogen sites, positions it as a valuable scaffold for the construction of advanced functional materials. Halogenated aromatic compounds that can undergo sequential nucleophilic aromatic substitution are recognized as key building blocks for these materials nih.gov. The differential reactivity of the fluorine and chlorine atoms on the pyridine ring could allow for a stepwise and controlled introduction of various functional groups. This functionalization could lead to the development of materials with tailored optical, electronic, or catalytic properties. For example, by replacing the halogen atoms with chromophores or electronically active moieties, it may be possible to create novel materials for applications in organic electronics or sensor technology.

Intermediacy in Agrochemical and Specialty Chemical Synthesis

The utility of chlorinated and fluorinated pyridine derivatives as intermediates in the synthesis of agrochemicals is well-established. nih.gov These compounds are often precursors to potent herbicides and pesticides.

Role as an Intermediate for Complex Organic Molecules

This compound is a key intermediate in the synthesis of complex organic molecules, particularly within the agrochemical industry. Its structural relative, 3,5-dichloro-2,4,6-trifluoropyridine (B155018), is a known precursor for herbicides google.comgoogle.com. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be converted to 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884), a crucial step in the synthesis of certain herbicidal compounds googleapis.comchemicalbook.comchemicalbook.com. The presence of the methyl group at the 4-position in this compound directs the synthetic pathways towards a different, yet equally valuable, set of complex molecular targets. The halogen atoms on the ring can be selectively displaced by various nucleophiles to introduce the desired functionalities for biological activity.

Precursor Compound Intermediate Class of Final Product
3,5-dichloro-2,4,6-trifluoropyridine4-amino-3,5-dichloro-2,6-difluoropyridineHerbicides
2,3-dichloro-5-(trifluoromethyl)pyridine (B150209)-Crop-protection products nih.gov
This compoundVaried substituted pyridinesSpecialty Organic Molecules

Building Block for Complex Heterocyclic Architectures

The strategic placement of four halogen atoms on the pyridine ring of this compound makes it an exceptionally versatile building block for the synthesis of a wide array of complex heterocyclic structures.

Construction of Novel Pyridine Derivatives with Varied Substitution Patterns

The construction of novel pyridine derivatives from this compound is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions nih.govresearchgate.netmdpi.com. The fluorine atoms at the 2- and 6-positions are generally more susceptible to nucleophilic attack than the chlorine atoms at the 3- and 5-positions due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which activates the alpha positions. This difference in reactivity allows for selective and sequential substitution reactions. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the fluorine atoms, leading to the formation of 2,6-disubstituted-3,5-dichloro-4-methylpyridines.

Furthermore, the remaining chlorine atoms can be substituted under more forcing conditions or by using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which has been successfully applied to other polychlorinated pyridine systems researchgate.net. This sequential functionalization provides a powerful strategy for creating a diverse library of polysubstituted pyridine derivatives with precisely controlled substitution patterns. These novel heterocyclic architectures are of significant interest in medicinal chemistry and materials science.

Reaction Type Position of Substitution Resulting Structure
Nucleophilic Aromatic Substitution2- and 6-positions (Fluorine)2,6-Disubstituted-3,5-dichloro-4-methylpyridines
Transition-Metal Cross-Coupling3- and 5-positions (Chlorine)Fully substituted pyridine derivatives

Design of Scaffolds for Heterocyclic and Macrocyclic Compounds

The synthesis of complex heterocyclic and macrocyclic structures is a central theme in medicinal chemistry and materials science. Halogenated pyridines are frequently employed as key intermediates in constructing these elaborate molecular architectures. The chlorine and fluorine atoms on the pyridine ring serve as reactive handles for nucleophilic aromatic substitution (SNAr) reactions.

In the context of this compound, the fluorine atoms at the 2- and 6-positions are typically the most susceptible to displacement by nucleophiles. This selective reactivity allows for the stepwise introduction of different functionalities, a crucial strategy in the assembly of complex molecules. For instance, reaction with a dinucleophile, such as a diamine or a diol, could lead to the formation of macrocyclic structures where the pyridine unit is integrated into a larger ring system. The remaining chlorine atoms at the 3- and 5-positions can be targeted in subsequent reaction steps, potentially involving metal-catalyzed cross-coupling reactions to introduce further complexity.

Reactivity of Halogens in SNAr Reactions
Position 2 and 6 (Fluorine)
Position 3 and 5 (Chlorine)

This controlled, stepwise functionalization is fundamental to building diverse libraries of heterocyclic and macrocyclic compounds for screening in drug discovery and other applications.

Applications in Catalysis and Chemical Transformations

Highly halogenated pyridines can serve not only as substrates but also as ligands in transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic properties of the ring, heavily influenced by the electron-withdrawing halogen atoms, can modulate the catalytic activity of the metal.

While direct catalytic applications of this compound are not extensively documented, its derivatives could be envisioned as ligands for various chemical transformations. For example, replacing one of the labile fluorine atoms with a phosphine or amine group could generate a bidentate ligand capable of coordinating with metals like palladium, rhodium, or copper. The strong inductive effect of the remaining halogens would render the ligand electron-poor, which can be beneficial in certain catalytic cycles, such as cross-coupling or hydrogenation reactions.

Intermediate in the Synthesis of Chemical Probes

Chemical probes are essential tools for studying biological systems. Fluorescent probes, in particular, allow for the visualization of biological processes in real-time. The synthesis of such probes often involves the use of heterocyclic scaffolds that can be functionalized with fluorophores, reactive groups for bioconjugation, and moieties for targeting specific cellular components.

The this compound core could serve as a central scaffold for the development of novel chemical probes. The predictable reactivity of the C-F and C-Cl bonds allows for the attachment of different molecular components. For instance, a fluorescent dye could be introduced at the 2-position via an SNAr reaction, while the 6-position could be functionalized with a linker arm terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or a maleimide) for attachment to proteins or other biomolecules. The remaining chloro and methyl groups could be used to fine-tune the solubility, cell permeability, and photophysical properties of the final probe.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The industrial viability and research accessibility of 3,5-Dichloro-2,6-difluoro-4-methylpyridine are contingent upon the development of efficient and sustainable synthetic methodologies. Current research into related polyhalogenated pyridines focuses on overcoming challenges such as harsh reaction conditions, low yields, and the formation of difficult-to-separate byproducts.

Future synthetic strategies will likely evolve from established methods for producing key precursors, such as 3,5-dichloro-2,4,6-trifluoropyridine (B155018). The synthesis of this precursor from pentachloropyridine (B147404) using potassium fluoride (B91410) in an N-methylpyrrolidone solvent has been optimized to achieve high yields and minimize tar formation. innospk.comgoogle.com Adapting such fluorination reactions will be a key focus.

Emerging research is geared towards "green" chemistry principles to enhance sustainability. rsc.org This includes the exploration of:

Catalytic Methods: Developing novel catalysts that can perform selective halogen exchange reactions under milder conditions, reducing energy consumption and waste. Metal-catalyzed cross-coupling processes are an attractive, though challenging, route for fluorination. rsc.org

Continuous Flow Chemistry: Implementing flow reactors can improve reaction control, enhance safety, and allow for streamlined continuous production, moving away from traditional batch processing. google.com

Alternative Reagents: Investigating less hazardous and more atom-economical halogenating agents. Strategies to use fluoride salts, which are produced sustainably, are of great interest, though challenges related to their basicity and hygroscopic nature must be overcome. rsc.org

Synthetic Approach for Related Halogenated Pyridines Starting Material Key Reagents/Conditions Primary Product Key Advantages/Challenges Reference(s)
Halogen Exchange FluorinationPentachloropyridinePotassium Fluoride, N-methylpyrrolidone, <170°C3,5-dichloro-2,4,6-trifluoropyridineHigh yield, rapid rate, minimal tar formation. innospk.comgoogle.com innospk.comgoogle.com
Nucleophilic Aromatic Substitution3,5-dichloro-2,4,6-trifluoropyridineAqueous Ammonia, 80°C4-Amino-3,5-dichloro-2,6-difluoropyridine (B42884)Good yield and purity for a key intermediate.
Hydrolysis3,5-dichloro-2,4,6-trifluoropyridineAqueous Sodium Carbonate, Reflux3,5-dichloro-2,6-difluoro-4-hydroxypyridineKnown route to herbicidal precursors. google.com google.com
Phosphine-Mediated HalogenationPyridine (B92270) PrecursorsDesigned Phosphine Reagents, Halide NucleophilesHalopyridinesEnables late-stage halogenation of complex molecules. researchgate.net researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of electron-withdrawing halogen substituents on the pyridine ring of this compound renders it highly activated for certain transformations, particularly nucleophilic aromatic substitution (SNAr). Future research will focus on systematically exploring its reactivity to unlock new synthetic pathways.

Key areas for exploration include:

Site-Selectivity in SNAr: The compound features two types of halogen leaving groups (fluorine and chlorine). The fluorine atoms at the 2- and 6-positions are expected to be highly susceptible to displacement by nucleophiles. However, the relative reactivity compared to the chlorine atoms at the 3- and 5-positions needs systematic investigation. Studies on related compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) have shown that selectivity can be tuned by the choice of nucleophile and reaction conditions, allowing for the controlled, stepwise functionalization of the ring. researchgate.net

Metal-Catalyzed Cross-Coupling: The C-Cl bonds at positions 3 and 5 are prime candidates for participating in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This would enable the introduction of a wide array of carbon- and heteroatom-based substituents, dramatically expanding the molecular diversity accessible from this single precursor.

Transformations of the Methyl Group: The methyl group at the 4-position offers another site for chemical modification. Future work could explore its functionalization through radical halogenation or oxidation to introduce new functionalities, further expanding the compound's synthetic utility.

Potential Reaction Type Reactive Site(s) Influencing Factors Potential Outcome Reference for Analogue Reactivity
Nucleophilic Aromatic Substitution (SNAr)C2-F, C6-F, C3-Cl, C5-ClNucleophile strength, temperature, solvent, leaving group ability (F vs. Cl)Selective, stepwise introduction of O-, N-, S-, and C-based nucleophiles. researchgate.net
Metal-Catalyzed Cross-CouplingC3-Cl, C5-ClCatalyst system (e.g., Palladium, Copper), ligands, reaction partners (boronic acids, amines, etc.)Formation of C-C, C-N, and C-O bonds to build complex architectures. rsc.org
Radical ReactionsC4-MethylRadical initiator, reaction conditionsFunctionalization of the methyl group (e.g., halogenation). youtube.com

Integration with Advanced Machine Learning for Property and Reactivity Prediction

The "Make-Test-Analyze" cycle in chemical discovery can be significantly accelerated by computational tools. innospk.com For a novel molecule like this compound, where experimental data is sparse, advanced machine learning (ML) offers a powerful avenue for a priori prediction of its characteristics.

Future research will leverage ML in several key ways:

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can predict fundamental physicochemical properties such as solubility, boiling point, and lipophilicity. researchgate.netresearchgate.net Modern ML architectures, including Graph Neural Networks (GNNs), can learn representations directly from the molecular graph, bypassing the need for expert-crafted descriptors and potentially offering higher accuracy. nih.govchemrxiv.org

Reactivity and Regioselectivity Prediction: ML models are being trained on vast reaction databases to predict the outcomes of chemical reactions. rsc.org For this compound, an ML model could predict the most likely site of attack for a given nucleophile in an SNAr reaction or forecast the yield of a cross-coupling reaction. This reduces the need for extensive experimental screening. nih.gov

Virtual Screening for New Applications: By predicting biological activity or material properties, ML can screen virtual libraries of derivatives based on the this compound scaffold. This can identify promising candidates for synthesis and testing as potential pharmaceuticals or functional materials, guiding research toward the most promising applications.

Machine Learning Application Methodology/Model Predicted Parameter Impact on Research Reference(s)
Property PredictionQSPR, Graph Neural Networks (GNNs), Random ForestPhysicochemical properties (solubility, pKa), ADME propertiesPrioritizes synthetic targets and informs formulation or biological testing. researchgate.netresearchgate.netchemrxiv.org
Reactivity PredictionArtificial Neural Networks (ANN), Message Passing Neural Networks (MPNN)Reaction yields, site-selectivity (regioselectivity)Reduces experimental optimization, accelerates discovery of new transformations. nih.govnih.gov
Virtual ScreeningGNNs, Support Vector MachinesBiological activity, material propertiesIdentifies high-potential derivatives for targeted synthesis in drug and material discovery. researchgate.netresearchgate.net

Expanding Applications in Emerging Chemical Technologies

While the direct applications of this compound are yet to be established, the known utility of its close analogues provides a clear roadmap for future exploration in emerging technologies. Halogenated pyridines are privileged structures, particularly in agrochemicals and pharmaceuticals. researchgate.net

Potential future applications include:

Advanced Agrochemicals: The precursor 3,5-dichloro-2,4,6-trifluoropyridine is a key intermediate for herbicides like fluroxypyr. innospk.comgoogle.com The unique substitution pattern of the title compound could be leveraged to develop new herbicides, fungicides, or insecticides with novel modes of action or improved selectivity and environmental profiles.

Pharmaceuticals: Derivatives of the related compound 4-Amino-3,5-dichloro-2,6-difluoropyridine have been investigated for antimicrobial and anticancer properties. The title compound could serve as a scaffold for developing new therapeutic agents, where the specific halogen and methyl groups are used to fine-tune binding affinity to biological targets and optimize metabolic stability.

Functional Materials: Halogenated aromatic compounds are used in the synthesis of high-performance polymers, liquid crystals, and organic electronics. The specific combination of substituents in this compound could impart desirable properties such as thermal stability, flame retardancy, or specific optical and electronic characteristics, making it a valuable building block for advanced materials and coatings. pipzine-chem.com

Q & A

Q. What are the standard synthetic routes for 3,5-dichloro-2,6-difluoro-4-methylpyridine, and how do reaction conditions influence product purity?

The compound is typically synthesized via stepwise halogenation of a pyridine precursor. For example, selective chlorination and fluorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled temperatures (0–25°C) in non-polar solvents (e.g., CCl₄). Fluorination may employ HF or KF in polar aprotic solvents. Kinetic control is critical to avoid overhalogenation, and intermediates should be characterized via NMR at each step . Solvent choice (e.g., chloroform vs. hexane) can alter regioselectivity, as seen in analogous diene chlorination studies .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm halogen positions and methyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns due to chlorine/fluorine .
  • X-ray Crystallography : For unambiguous structural determination, particularly to resolve steric effects from the methyl group .

Q. How is this compound utilized as a building block in pharmaceutical or agrochemical research?

The halogenated pyridine core serves as a precursor for bioactive molecules. For example, it can undergo nucleophilic substitution to introduce amine or ether groups, enabling the synthesis of fungicides or kinase inhibitors. Its stability under acidic conditions makes it suitable for coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl scaffolds .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in similar polyhalogenated pyridines?

DFT studies on analogous systems suggest that transition-state steric effects dominate. For example, 1,2-addition of chlorine to dienes is kinetically favored over 1,4-addition due to lower steric hindrance in the transition state. Computational modeling can predict regioselectivity in halogenation reactions and guide solvent/temperature optimization .

Q. How does the methyl group at the 4-position influence the compound’s reactivity and stability?

The methyl group introduces steric hindrance, reducing electrophilic substitution at the 4-position. However, it stabilizes the pyridine ring against thermal decomposition. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring can quantify degradation products, such as dehalogenated derivatives or oxidation byproducts .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Key challenges include:

  • Exothermic halogenation : Requires precise temperature control and slow reagent addition to prevent runaway reactions.
  • Byproduct formation : Use of scavengers (e.g., urea for excess Cl₂) or column chromatography for purification .
  • Moisture sensitivity : Reactions must be conducted under anhydrous conditions, with inert gas purging .

Q. What computational tools are effective for predicting the biological activity of derivatives of this compound?

Molecular docking (e.g., AutoDock Vina) and QSAR models can predict interactions with biological targets like enzyme active sites. For instance, fluorinated pyridines often exhibit enhanced binding to hydrophobic pockets in proteins. MD simulations further assess stability in aqueous environments .

Q. How does the compound’s electronic structure affect its spectroscopic properties?

The electron-withdrawing halogens deshield adjacent protons, causing downfield shifts in 1H^{1}\text{H} NMR. Fluorine atoms create complex splitting patterns in 19F^{19}\text{F} NMR due to coupling with neighboring 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl}. UV-Vis spectroscopy reveals absorbance peaks near 270 nm, attributed to π→π* transitions in the aromatic system .

Methodological Tables

Q. Table 1: Optimized Reaction Conditions for Halogenation

StepReagentSolventTemperatureYield (%)Reference
ChlorinationCl₂ (gas)CCl₄0–5°C78
FluorinationKFDMF80°C65

Q. Table 2: Stability Under Accelerated Conditions

ConditionDegradation Products% Purity Loss (6 months)Reference
40°C/75% RHDechlorinated derivative12%
Light exposureOxidized pyridine N-oxide8%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.